molecular formula C12H15N3O2S B15065292 6-(Piperazine-1-sulfonyl)-1H-indole CAS No. 919833-59-3

6-(Piperazine-1-sulfonyl)-1H-indole

Cat. No.: B15065292
CAS No.: 919833-59-3
M. Wt: 265.33 g/mol
InChI Key: ATFVGBWOKQYUND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Piperazine-1-sulfonyl)-1H-indole is a compound that features a piperazine ring attached to a sulfonyl group, which is further connected to an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperazine-1-sulfonyl)-1H-indole typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Piperazine-1-sulfonyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or sulfonyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

6-(Piperazine-1-sulfonyl)-1H-indole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: Such as trimetazidine and ranolazine.

    Indole derivatives: Such as indomethacin and serotonin.

Uniqueness

6-(Piperazine-1-sulfonyl)-1H-indole is unique due to its combined piperazine and indole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research fields .

Properties

CAS No.

919833-59-3

Molecular Formula

C12H15N3O2S

Molecular Weight

265.33 g/mol

IUPAC Name

6-piperazin-1-ylsulfonyl-1H-indole

InChI

InChI=1S/C12H15N3O2S/c16-18(17,15-7-5-13-6-8-15)11-2-1-10-3-4-14-12(10)9-11/h1-4,9,13-14H,5-8H2

InChI Key

ATFVGBWOKQYUND-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)C=CN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.